molecular formula C24H17BrN2O5S B11579751 ethyl 2-[1-(4-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[1-(4-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11579751
M. Wt: 525.4 g/mol
InChI Key: VKEWJOCJBANTNY-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a chromeno-pyrrol core, a thiazole ring, and a bromophenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno-Pyrrol Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrol core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated aromatic compound and a suitable catalyst.

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving sulfur-containing reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

ETHYL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

ETHYL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with similar compounds such as:

    Indole Derivatives: Known for their biological activities and used in medicinal chemistry.

    Thiazole Derivatives: Studied for their antimicrobial and anti-inflammatory properties.

    Chromeno Derivatives: Investigated for their antioxidant and anti-cancer activities.

The uniqueness of ETHYL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its multi-functional structure, which allows it to interact with multiple biological targets and exhibit a wide range of activities.

Properties

Molecular Formula

C24H17BrN2O5S

Molecular Weight

525.4 g/mol

IUPAC Name

ethyl 2-[1-(4-bromophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H17BrN2O5S/c1-3-31-23(30)21-12(2)26-24(33-21)27-18(13-8-10-14(25)11-9-13)17-19(28)15-6-4-5-7-16(15)32-20(17)22(27)29/h4-11,18H,3H2,1-2H3

InChI Key

VKEWJOCJBANTNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br)C

Origin of Product

United States

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